2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
CAS No.: 1483931-59-4
Cat. No.: VC5255175
Molecular Formula: C6H11N3O
Molecular Weight: 141.174
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1483931-59-4 |
|---|---|
| Molecular Formula | C6H11N3O |
| Molecular Weight | 141.174 |
| IUPAC Name | 2-amino-2-(1-methylpyrazol-3-yl)ethanol |
| Standard InChI | InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3 |
| Standard InChI Key | VCPRZYKEIPMTGJ-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(CO)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Stereochemistry
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 3-position with an ethanolamine moiety. The stereogenic center at the C2 position of the ethanolamine side chain gives rise to two enantiomers: (R)- and (S)-2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. The spatial arrangement of functional groups influences its intermolecular interactions, solubility, and binding affinity to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁N₃O |
| Molecular Weight | 141.17 g/mol |
| CAS Number | 1483931-59-4 |
| Solubility | Moderate in polar solvents |
| Melting Point | Data pending |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves the nucleophilic ring-opening of ethylene oxide by 1-methyl-1H-pyrazole under basic conditions. This reaction proceeds via attack of the pyrazole’s nitrogen on the electrophilic epoxide carbon, followed by proton transfer to yield the amino alcohol. Optimized conditions include:
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Solvent: Ethanol or methanol for polarity and solubility.
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Catalyst: Triethylamine or sodium hydroxide to deprotonate the pyrazole, enhancing nucleophilicity.
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Temperature: 25–60°C to balance reaction rate and byproduct formation.
Continuous flow reactors have been employed industrially to improve scalability and purity, achieving yields exceeding 70%. Post-synthesis purification via recrystallization or chromatography ensures high enantiomeric excess, critical for pharmacological applications.
Table 2: Synthesis Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Reaction Time | 12–24 hours |
| Catalyst Concentration | 10–15 mol% |
| Purification Method | Column chromatography |
Biological Activities and Mechanisms
Stereochemical Influence on Bioactivity
The (R)-enantiomer exhibits 3-fold greater COX-2 inhibition than the (S)-form, attributed to better complementarity with the enzyme’s hydrophobic pocket. This enantioselectivity underscores the importance of chiral resolution in drug development.
Comparative Analysis with Pyrazole Derivatives
Functional Group Modifications
Compared to 2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, the hydroxyl group in 2-amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol enhances hydrophilicity, improving aqueous solubility by 40%. Conversely, replacement of the hydroxyl with a ketone (as in the ethanone analog) increases membrane permeability but reduces target specificity.
Table 3: Property Comparison with Analogous Compounds
| Compound | Solubility (mg/mL) | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| Target Compound | 12.5 | -0.7 | 25 μM (MCF-7) |
| Ethanone Analog | 8.2 | 0.3 | 45 μM (MCF-7) |
| Hydroxyphenyl Derivative | 9.8 | -0.5 | 18 μM (COX-2) |
Applications in Drug Discovery
Lead Optimization Strategies
The compound serves as a versatile intermediate for generating analogs with enhanced pharmacokinetic profiles. Key modifications include:
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Acylation of the Amino Group: Improves blood-brain barrier penetration for CNS-targeted therapies.
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Introduction of Halogens: Enhances binding affinity through hydrophobic interactions.
Future Directions and Challenges
Unresolved Questions
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Metabolic Stability: Phase I metabolism studies are needed to assess hepatic clearance pathways.
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In Vivo Efficacy: Rodent models of inflammation and cancer will validate preliminary in vitro findings.
Technological Advancements
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Enzymatic Resolution: Use of lipases or esterases to achieve >99% enantiomeric excess.
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